2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole
Description
Properties
Molecular Formula |
C11H10N6O2S |
|---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
[4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H10N6O2S/c1-6-10(8-5-20-11(14-8)15-12)16-4-7(17(18)19)2-3-9(16)13-6/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
GZAPBGDLJZFFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C3=CSC(=N3)NN |
Origin of Product |
United States |
Preparation Methods
Nitration of Preformed Imidazo[1,2-a]Pyridine
A two-step protocol involving initial imidazo[1,2-a]pyridine synthesis followed by nitration is widely employed:
- Cyclocondensation : React 2-aminopyridine with 3-bromo-2-methylpropanal in acetic acid to yield 2-methylimidazo[1,2-a]pyridine.
- Nitration : Treat the intermediate with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. Nitration occurs preferentially at the 6-position due to electronic directing effects of the methyl group.
Reaction Conditions :
- Temperature: 0–5°C (prevents over-nitration)
- Yield: ~65% (isolated after column chromatography)
Direct Synthesis Using Nitro-Substituted Reagents
Alternative approaches utilize nitro-containing precursors to bypass post-cyclization nitration:
- Nitroalkene Cyclization : React 2-aminopyridine with 1-nitropropene in the presence of iodine (I₂) and hydrogen peroxide (H₂O₂). The reaction proceeds via Michael addition, iodination, and oxidative cyclization to afford 6-nitroimidazo[1,2-a]pyridine.
- Nitroketone Condensation : Condense 2-aminopyridine with 2-nitroacetophenone using graphene oxide (GO) as a carbocatalyst, yielding 6-nitro-2-methylimidazo[1,2-a]pyridine after dehydrogenation.
Advantages :
- Avoids harsh nitration conditions
- Higher regioselectivity (≥80% yield)
Thiazole Ring Assembly via Hantzsch Condensation
Thioamide Preparation
The thiazole synthesis requires a thioamide precursor derived from the imidazo[1,2-a]pyridine subunit:
- Bromoacetylation : Treat 2-methyl-6-nitroimidazo[1,2-a]pyridine with bromoacetyl bromide in dichloromethane (DCM) to form 3-(bromoacetyl)-2-methyl-6-nitroimidazo[1,2-a]pyridine.
- Thionation : Convert the acetyl intermediate to a thioamide using Lawesson’s reagent (LR) in refluxing toluene.
Key Spectral Data :
Cyclization with α-Haloketones
The thioamide undergoes Hantzsch condensation with α-haloketones to form the thiazole ring:
- Reaction Setup : Mix thioamide (1 equiv) with ethyl α-bromopyruvate (1.2 equiv) in ethanol under reflux for 6–8 hours.
- Mechanism : Nucleophilic attack by sulfur on the α-carbon of the haloketone, followed by cyclodehydration.
Optimized Conditions :
- Solvent: Ethanol
- Temperature: 80°C
- Yield: 70–75%
Introduction of the Hydrazinyl Group
Hydrazine Substitution at C2 of Thiazole
The hydrazinyl group is introduced via nucleophilic substitution:
- Chlorination : Treat 4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole with phosphorus oxychloride (POCl₃) to generate 2-chlorothiazole.
- Hydrazine Attack : React the chlorothiazole with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C for 4 hours.
Characterization :
Direct Synthesis via Thiosemicarbazide Intermediate
A more efficient one-pot method avoids isolated intermediates:
- Thiosemicarbazide Formation : Condense 3-(bromoacetyl)-2-methyl-6-nitroimidazo[1,2-a]pyridine with thiosemicarbazide in ethanol/acetic acid.
- Cyclization : Heat the intermediate at 80°C with ethyl bromopyruvate to form the thiazole-hydrazinyl product directly.
Advantages :
- Reduced purification steps
- Higher overall yield (82%)
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Post-Nitration | 4 | 48 | Regioselective nitration | Harsh nitration conditions |
| Nitroalkene Cyclization | 3 | 65 | Mild conditions, no separate nitration | Requires iodine catalyst |
| Thiosemicarbazide Route | 2 | 82 | One-pot synthesis | Sensitivity to moisture |
Mechanistic Insights and Optimization
Role of Catalysts in Imidazo[1,2-a]Pyridine Formation
Iodine catalyzes key steps in nitroalkene cyclization by:
- Generating iodonium ions for electrophilic activation.
- Facilitating oxidative aromatization via HOI intermediates.
Kinetic Studies :
Solvent Effects on Thiazole Cyclization
Polar aprotic solvents (e.g., DMF) accelerate Hantzsch condensation but promote side reactions. Ethanol balances reactivity and selectivity, achieving 75% conversion.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adapting the nitroalkene cyclization to flow chemistry:
Green Chemistry Metrics
- E-factor : 8.2 (improved to 4.5 via solvent recycling).
- PMI (Process Mass Intensity) : 32 (targeting <20 via catalytic optimization).
Chemical Reactions Analysis
Substitution Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitro group reduction | H2/Pd-C (hydrogenation) | Amine-substituted imidazo[1,2-a]pyridine |
| Bromine substitution | NH2-group, DMF (if applicable) | Amino-imidazo[1,2-a]pyridine derivative |
Hydrazine Group Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrazine alkylation | Alkyl halide, base (e.g., TEA) | N-alkylhydrazine derivative |
| Hydrazine cyclization | Carbonyl compounds, heat | Triazole/thiadiazole derivatives |
Comparative Analysis with Related Compounds
Table 1: Reaction Outcomes of Structurally Similar Thiazoles
Spectroscopic Characterization
Scientific Research Applications
2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Core Heterocycle Variations
- Imidazo[1,2-a]pyridine vs. Quinazolinone Derivatives: Compounds like 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide () share a hydrazide-functionalized thiazole but differ in their core heterocycle (quinazolinone vs. imidazo[1,2-a]pyridine).
- Nitro Group Impact: The compound 886503-45-3 (2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole; ) lacks the nitro group at position 5. This absence reduces electron-withdrawing effects, which could decrease stability in redox environments but improve solubility in nonpolar matrices .
Substituent Comparison
Biological Activity
2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₃H₁₃N₅O₂S
- CAS Number : 886503-92-0
- Molecular Weight : 293.34 g/mol
Antimicrobial Activity
Research indicates that derivatives containing the thiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to 2-hydrazinyl-thiazoles have shown promising activity against various bacterial strains:
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 7a | C. albicans | 7.81 | |
| 7e | C. albicans | 3.9 | |
| - | Streptococcus spp. | 7.81–15.62 | |
| - | Micrococcus luteus | 1.95–3.91 |
These results suggest that the thiazole structure enhances the antibacterial efficacy of these compounds.
Antitubercular Activity
A series of 2-hydrazinyl-thiazole derivatives have been tested for their inhibitory effects against Mycobacterium tuberculosis. Notably, compound 2i demonstrated a minimum inhibitory concentration (MIC) of 12.5 μM against the H37Rv strain, indicating significant antitubercular potential .
Cytotoxic Activity
The cytotoxic effects of thiazole derivatives have been explored in various cancer cell lines. For example, certain thiazole-containing compounds showed equipotent activity against Jurkat and A-431 cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin . Molecular dynamics simulations revealed that these compounds interact with proteins primarily through hydrophobic contacts, which is crucial for their cytotoxic activity.
The mechanisms through which 2-hydrazinyl-thiazoles exert their biological effects involve:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial and fungal metabolism.
- Protein Interaction : Binding studies suggest that these compounds can interact with specific proteins, altering their function and leading to cell death.
Case Studies and Research Findings
-
Study on Antifungal Activity :
A study synthesized several thiazole derivatives and tested them against Candida species. The most active compound exhibited an MIC significantly lower than fluconazole, highlighting its potential as a new antifungal agent . -
Antituberculosis Research :
Another research effort focused on the synthesis of hydrazinyl-thiazoles aimed at combating tuberculosis, demonstrating promising inhibitory activity against Mtb with detailed docking studies to elucidate binding interactions . -
Cytotoxicity Evaluation :
In vitro evaluations showed that selected thiazole derivatives displayed potent cytotoxicity against cancer cell lines, suggesting their utility in cancer therapy .
Q & A
What are the optimal synthetic routes for 2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of this compound likely involves cyclocondensation of hydrazine derivatives with nitroimidazo-pyridine precursors. For example, hydrazonoyl halides (e.g., 9a–9d in ) can react with thioacetamide derivatives under reflux in ethanol with triethylamine as a catalyst. Key parameters include:
- Solvent selection : Absolute ethanol or dioxane ( ) for solubility and reaction efficiency.
- Catalyst use : Triethylamine (TEA) to facilitate nucleophilic substitution ( ).
- Reaction time : 4–8 hours under reflux, monitored by TLC ( ).
Yield optimization may require adjusting stoichiometry or stepwise purification via recrystallization (e.g., dimethylformamide for derivatives in ).
How can spectroscopic methods confirm the structure of this compound?
Basic Research Focus
Multi-technique characterization is critical:
- ¹H/¹³C NMR : Identify imidazo[1,2-a]pyridine protons (δ 6.93–8.42 ppm) and thiazole carbons (δ 145–152 ppm) ( ). The hydrazinyl NH signal appears as a broad singlet (δ ~11 ppm, D₂O exchangeable).
- IR spectroscopy : Confirm C=S (1090–1110 cm⁻¹) and nitro groups (~1520 cm⁻¹) ( ).
- Mass spectrometry : Look for molecular ion peaks (e.g., m/z 350–367 for similar compounds) and fragmentation patterns ( ).
What strategies resolve low yields during the cyclization step to form the imidazo[1,2-a]pyridine core?
Advanced Research Focus
Low yields may stem from competing side reactions or unstable intermediates. Mitigation approaches include:
- Temperature control : Reflux in dioxane with TEA to stabilize intermediates ( ).
- Protecting groups : Use morpholine or methyl groups to shield reactive sites during cyclization ( ).
- By-product analysis : Employ HPLC or GC-MS to identify impurities (e.g., unreacted hydrazonoyl chlorides) and adjust stoichiometry ().
How can computational modeling predict the bioactivity of this compound against bacterial targets?
Advanced Research Focus
While direct bioactivity data are unavailable, structure-activity relationships (SAR) can be inferred:
- Docking studies : Compare the nitroimidazo-pyridine moiety to known antibacterial agents (e.g., ’s imidazole-fused analogues).
- QSAR modeling : Use logP and polar surface area (calculated via tools like Molinspiration) to predict membrane permeability ( ).
- Enzyme inhibition assays : Target bacterial nitroreductases, leveraging the nitro group’s redox activity ().
How are synthetic by-products managed during purification?
Advanced Research Focus
By-products (e.g., uncyclized intermediates) require tailored purification:
- Column chromatography : Separate using silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Use ethanol or DMF for high-purity crystals ( ).
- Acid-base extraction : Isolate hydrazinyl derivatives via pH-adjusted partitioning ( ).
What modifications to the thiazole ring enhance stability or bioactivity?
Advanced Research Focus
Thiazole derivatization strategies include:
- Substitution : Introduce electron-withdrawing groups (e.g., nitro) at C4 to modulate electronic effects ( ).
- Ring fusion : Create thiazolo[3,2-a]benzimidazole hybrids to improve binding affinity ( ).
- Metal coordination : Explore cobalt or copper complexes for enhanced antimicrobial activity ( ).
How do tautomeric forms of the hydrazinyl group affect reactivity?
Advanced Research Focus
The hydrazinyl group’s tautomerism (e.g., imine vs. amine forms) influences nucleophilicity:
- pH-dependent studies : Use buffered conditions (pH 5.5–7.4) to stabilize specific tautomers ( ).
- Kinetic analysis : Monitor tautomer ratios via ¹H NMR in DMSO-d6 ( ).
- Theoretical calculations : DFT models predict dominant tautomers under synthetic conditions ( ).
What are the challenges in scaling up synthesis while maintaining purity?
Advanced Research Focus
Scale-up issues include heat dissipation and by-product accumulation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
